molecular formula C10H9N3S2 B15059682 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine

Cat. No.: B15059682
M. Wt: 235.3 g/mol
InChI Key: JFOLIJXRWUGLGN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiocyanate group and two methyl groups attached to the benzothiazole ring, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure.

    2-Aminobenzothiazole: Lacks the thiocyanate and methyl groups.

    5,6-Dimethylbenzothiazole: Similar structure but without the thiocyanate group.

Uniqueness

4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine is unique due to the presence of both thiocyanate and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H9N3S2

Molecular Weight

235.3 g/mol

IUPAC Name

(2-amino-4,7-dimethyl-1,3-benzothiazol-5-yl) thiocyanate

InChI

InChI=1S/C10H9N3S2/c1-5-3-7(14-4-11)6(2)8-9(5)15-10(12)13-8/h3H,1-2H3,(H2,12,13)

InChI Key

JFOLIJXRWUGLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC(=N2)N)C)SC#N

Origin of Product

United States

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